molecular formula C19H24N2O2 B1460439 N-(5-Amino-2-methylphenyl)-4-(pentyloxy)benzamide CAS No. 1020723-65-2

N-(5-Amino-2-methylphenyl)-4-(pentyloxy)benzamide

Cat. No. B1460439
CAS RN: 1020723-65-2
M. Wt: 312.4 g/mol
InChI Key: FLHWDUOYSZNQSP-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-methylphenyl)-4-(pentyloxy)benzamide” is a chemical compound with the molecular formula C19H24N2O2 and a molecular weight of 312.42 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “N-(5-Amino-2-methylphenyl)-4-(pentyloxy)benzamide” is defined by its molecular formula, C19H24N2O2 . For a detailed structural analysis, such as bond lengths and angles, one would typically refer to spectroscopic data or computational chemistry studies, which I currently do not have access to.


Physical And Chemical Properties Analysis

“N-(5-Amino-2-methylphenyl)-4-(pentyloxy)benzamide” has a molecular weight of 312.42 . Detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Benzamide derivatives have been explored for their antimicrobial and antifungal properties. For instance, a study on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives revealed broad-spectrum activity against microorganisms like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. These compounds showed MIC values between 500 and 1.95 µg/ml, indicating their potential as antimicrobial agents (Ertan et al., 2007).

Cancer Research

In cancer research, benzamide derivatives have shown promise as potential treatments. A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Histone Deacetylase Inhibitors

Benzamide-based compounds have also been explored for their role as histone deacetylase inhibitors, which is crucial in epigenetic cancer therapy. For example, N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide was identified as a potent inhibitor of histone deacetylase 6 (HDAC6), with significant selectivity and potential in ameliorating Alzheimer's disease phenotypes by decreasing the level of phosphorylated tau proteins and their aggregation (Lee et al., 2018).

Mechanism of Action

The mechanism of action of “N-(5-Amino-2-methylphenyl)-4-(pentyloxy)benzamide” is not provided in the search results. It’s used for proteomics research , but the specific biochemical interactions are not mentioned.

Future Directions

The future directions of “N-(5-Amino-2-methylphenyl)-4-(pentyloxy)benzamide” research are not specified in the search results. It’s used for proteomics research , suggesting it may have applications in studying proteins and their functions.

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-4-pentoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-3-4-5-12-23-17-10-7-15(8-11-17)19(22)21-18-13-16(20)9-6-14(18)2/h6-11,13H,3-5,12,20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHWDUOYSZNQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-4-(pentyloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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